ZLN024

Description

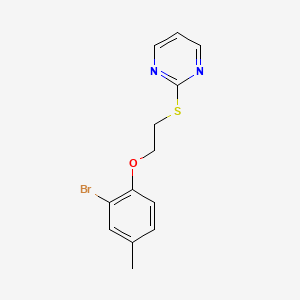

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2OS/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJRSHZSULRJHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723249-01-2 | |

| Record name | 723249-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ZLN024: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN024 is a novel, small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its discovery has provided a promising therapeutic avenue for metabolic diseases, particularly type 2 diabetes mellitus. This technical guide provides an in-depth overview of the discovery, a putative synthesis pathway, and the molecular mechanism of ZLN024. It includes detailed experimental protocols for key biological assays and presents all quantitative data in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this significant compound.

Discovery of ZLN024

ZLN024 was identified through a random screening of a compound library against the AMPK α1β1γ1 heterotrimer using an established scintillation proximity assay (SPA).[1][2] This high-throughput screening method is designed to identify compounds that can directly interact with and modulate the activity of a target protein.

Scintillation Proximity Assay (SPA) for AMPK Activators

The SPA for AMPK activators is a homogeneous assay that measures the phosphorylation of a biotinylated peptide substrate (e.g., Biotin-SAMS) by AMPK. The assay relies on the principle that only radiolabeled ATP ([γ-³³P]ATP) incorporated into the biotinylated substrate, which is bound to streptavidin-coated SPA beads, will be in close enough proximity to the scintillant within the beads to generate a detectable light signal.

Experimental Protocol: Scintillation Proximity Assay for AMPK

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

AMPK Enzyme: Recombinant, fully phosphorylated AMPK heterotrimers (e.g., α1β1γ1) are diluted in assay buffer to a final concentration of 200 nM.[1]

-

Substrate Mix: A mixture of 2 µM biotin-SAMS peptide and 2 µM ATP is prepared in the assay buffer.[1]

-

Radiolabel: [γ-³³P]ATP is added to the substrate mix to a final activity of 7.4×10³ Bq/well.[1]

-

Test Compound: ZLN024 or other library compounds are serially diluted in DMSO.

-

SPA Beads: Streptavidin-coated SPA beads are suspended in an appropriate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 5 µL of the test compound solution.

-

Add 20 µL of the AMPK enzyme solution to each well.

-

Initiate the kinase reaction by adding 25 µL of the substrate/radiolabel mix to each well.

-

Incubate the plate at 30°C for 30 minutes with gentle agitation.

-

Stop the reaction by adding 50 µL of a stop buffer containing EDTA and a high concentration of non-radiolabeled ATP.

-

Add 50 µL of the SPA bead suspension to each well.

-

Incubate for 15 minutes to allow the biotinylated substrate to bind to the beads.

-

Measure the light emission using a scintillation counter.

-

-

Data Analysis:

-

The amount of phosphorylated substrate is proportional to the light signal.

-

The activity of AMPK in the presence of the test compound is compared to a vehicle control (DMSO).

-

EC₅₀ values are determined by plotting the compound concentration against the percentage of AMPK activation.

-

Synthesis of ZLN024

Putative Synthesis Protocol

Step 1: Synthesis of 2-(2-bromo-4-methylphenoxy)ethan-1-ol

This step involves a Williamson ether synthesis between 2-bromo-4-methylphenol and 2-chloroethanol.

-

Reactants: 2-bromo-4-methylphenol, 2-chloroethanol, Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Procedure:

-

Dissolve 2-bromo-4-methylphenol in the chosen solvent.

-

Add a base (e.g., NaOH) to deprotonate the phenol, forming the phenoxide.

-

Add 2-chloroethanol to the reaction mixture.

-

Heat the mixture (e.g., to 80-100°C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2-bromo-4-methylphenoxy)ethan-1-ol.

-

Step 2: Synthesis of 2-[[2-(2-bromo-4-methylphenoxy)ethyl]thio]-pyrimidine (ZLN024)

This step involves the S-alkylation of 2-mercaptopyrimidine with the alcohol intermediate from Step 1, likely via activation of the alcohol. A more direct approach would be a Mitsunobu reaction.

-

Reactants: 2-(2-bromo-4-methylphenoxy)ethan-1-ol, 2-mercaptopyrimidine, Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-(2-bromo-4-methylphenoxy)ethan-1-ol, 2-mercaptopyrimidine, and triphenylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0°C).

-

Add DEAD or DIAD dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield ZLN024.

-

Mechanism of Action and Biological Activity

ZLN024 is an allosteric activator of AMPK, meaning it binds to a site on the enzyme distinct from the active site to enhance its catalytic activity.

Molecular Mechanism

-

Direct Activation: ZLN024 directly activates various AMPK heterotrimer isoforms.

-

Requirement for Phosphorylation: The activation of AMPK by ZLN024 necessitates the prior phosphorylation of Threonine-172 (Thr-172) in the activation loop of the α-subunit by an upstream kinase.

-

Protection from Dephosphorylation: ZLN024 protects the phosphorylated Thr-172 from being dephosphorylated by protein phosphatase 2Cα (PP2Cα), thereby prolonging the active state of AMPK.

In Vitro and In Vivo Activity

In Vitro Efficacy:

ZLN024 has been shown to activate various recombinant AMPK heterotrimers in a concentration-dependent manner. It also stimulates glucose uptake and fatty acid oxidation in L6 myotubes without altering the ADP/ATP ratio. In primary hepatocytes, ZLN024 decreases fatty acid synthesis and glucose output.

Table 1: In Vitro Activity of ZLN024 on AMPK Heterotrimers

| AMPK Heterotrimer | EC₅₀ (µM) | Fold Activation |

| α1β1γ1 | 0.42 | 1.5 |

| α2β1γ1 | 0.95 | 1.7 |

| α1β2γ1 | 1.1 | 1.7 |

| α2β2γ1 | 0.13 | 1.6 |

| Data sourced from MedchemExpress and R&D Systems. |

In Vivo Efficacy:

In diabetic db/db mice, oral administration of ZLN024 (15 mg/kg/day for 5 weeks) improved glucose tolerance and reduced fasting blood glucose by 15%. Furthermore, ZLN024 treatment led to a decrease in liver weight, triacylglycerol, and total cholesterol content.

Table 2: In Vivo Effects of ZLN024 in db/db Mice

| Parameter | Vehicle | ZLN024 (15 mg/kg/day) |

| Fasting Blood Glucose Reduction | - | 15% |

| Glucose Tolerance | - | Improved |

| Liver Weight | - | Decreased |

| Liver Triacylglycerol | - | Decreased |

| Liver Total Cholesterol | - | Decreased |

| Data sourced from MedchemExpress. |

Key Experimental Protocols

Glucose Uptake Assay in L6 Myotubes

This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into differentiated L6 muscle cells.

Experimental Protocol:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM supplemented with 10% FBS.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum once cells reach confluence.

-

Use fully differentiated myotubes for the assay.

-

-

Assay Procedure:

-

Starve the myotubes in serum-free medium for 3-4 hours prior to the assay.

-

Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

-

Treat the cells with various concentrations of ZLN024 or a positive control (e.g., insulin) in KRH buffer for 30 minutes at 37°C.

-

Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.

-

Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration of each well.

-

Express the results as a fold increase over the basal (vehicle-treated) glucose uptake.

-

Fatty Acid Oxidation Assay

This assay measures the rate at which cells oxidize a radiolabeled fatty acid, such as [¹⁴C]palmitate, to CO₂ and acid-soluble metabolites.

Experimental Protocol:

-

Cell Culture:

-

Plate L6 myotubes or primary hepatocytes in appropriate culture vessels.

-

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of ZLN024 for a specified time (e.g., 1 hour).

-

Prepare the assay medium containing [¹⁴C]palmitate complexed to BSA.

-

Add the assay medium to the cells and incubate at 37°C for 1-2 hours.

-

To measure CO₂ production, the culture plates can be sealed, and the released ¹⁴CO₂ trapped in a filter paper soaked with a CO₂ trapping agent (e.g., NaOH).

-

To measure acid-soluble metabolites, stop the reaction by adding perchloric acid.

-

Centrifuge the samples to pellet the precipitates.

-

Measure the radioactivity in the supernatant (containing acid-soluble metabolites) or the filter paper (for CO₂) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration.

-

Calculate the rate of fatty acid oxidation and express it as a fold change relative to the vehicle-treated control.

-

Conclusion

ZLN024 is a potent, allosteric activator of AMPK with a clear mechanism of action that involves both direct enzymatic stimulation and protection from deactivation. Its efficacy in vitro and in vivo demonstrates its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug discovery and metabolic disease, facilitating further investigation and development of AMPK-targeted therapies.

References

ZLN024: A Comprehensive Technical Guide to its Cellular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN024 is a potent small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides an in-depth technical overview of the cellular target of ZLN024, its mechanism of action, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of metabolic disease, oncology, and drug discovery.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells. It is activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation, hypoxia, and exercise. Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while activating catabolic pathways that generate ATP, thereby restoring cellular energy balance. Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.

ZLN024 is a novel, cell-permeable, allosteric activator of AMPK. It has been shown to exert beneficial metabolic effects in both in vitro and in vivo models, making it a valuable tool for studying AMPK function and a potential lead compound for the development of new therapeutics. This guide will delve into the specifics of ZLN024's interaction with its cellular target, AMPK.

The Cellular Target: AMP-Activated Protein Kinase (AMPK)

The primary cellular target of ZLN024 is the AMP-activated protein kinase (AMPK). AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ. There are multiple isoforms of each subunit (α1, α2; β1, β2; γ1, γ2, γ3), leading to a variety of possible heterotrimeric combinations with distinct tissue distribution and regulatory properties.

ZLN024 has been demonstrated to be a direct allosteric activator of various AMPK heterotrimer complexes.[1][2][3]

Quantitative Data: ZLN024 Activation of AMPK Isoforms

The efficacy of ZLN024 in activating different AMPK heterotrimers has been quantified, with the half-maximal effective concentrations (EC50) determined through in vitro kinase assays.

| AMPK Heterotrimer | EC50 (µM) | Fold Activation |

| α1β1γ1 | 0.42 | 1.5-fold |

| α2β1γ1 | 0.95 | 1.7-fold |

| α1β2γ1 | 1.1 | 1.7-fold |

| α2β2γ1 | 0.13 | 1.6-fold |

Data compiled from multiple sources.[1][2]

Mechanism of Action

ZLN024 functions as an allosteric activator of AMPK. Its mechanism of action involves several key features:

-

Direct Binding: ZLN024 directly binds to the AMPK complex.

-

Allosteric Activation: Unlike the natural activator AMP, which binds to the γ subunit, ZLN024 is believed to bind to a different site on the complex, inducing a conformational change that leads to its activation.

-

Requirement for Threonine 172 Phosphorylation: The activation of AMPK by ZLN024 requires the pre-phosphorylation of threonine 172 (Thr172) on the activation loop of the α subunit by an upstream kinase, such as LKB1 or CaMKKβ.

-

Protection from Dephosphorylation: ZLN024 protects the phosphorylated Thr172 residue from being dephosphorylated by protein phosphatases like protein phosphatase 2Cα (PP2Cα), thereby prolonging the activated state of AMPK.

Signaling Pathway Activated by ZLN024

The activation of AMPK by ZLN024 triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Key downstream effects include the stimulation of catabolic processes and the inhibition of anabolic processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of ZLN024.

Scintillation Proximity Assay (SPA) for AMPK Activation

This assay is used to identify and quantify the direct activation of recombinant AMPK by ZLN024.

Materials:

-

Recombinant human AMPK heterotrimers (e.g., α1β1γ1)

-

Biotinylated-SAMS peptide (HMRSAMSGLHLVKRR)

-

[γ-³³P]ATP

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.02% Tween-20)

-

ZLN024 compound

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing the recombinant AMPK enzyme, biotin-SAMS peptide, and [γ-³³P]ATP in the assay buffer.

-

Add varying concentrations of ZLN024 or vehicle control to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the reaction mixture to the wells.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads.

-

Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity using a scintillation counter. The proximity of the ³³P-labeled peptide to the scintillant in the beads results in a detectable signal.

-

Calculate the fold activation and EC50 values for ZLN024.

Western Blotting for AMPK and ACC Phosphorylation

This method is used to assess the activation state of AMPK and its downstream target ACC in cell lysates.

Materials:

-

Cell culture (e.g., L6 myotubes, C2C12 myotubes)

-

ZLN024 compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to the desired confluency and treat with ZLN024 or vehicle for the specified time.

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of ZLN024 on glucose transport into muscle cells.

Materials:

-

Differentiated L6 myotubes

-

ZLN024 compound

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-[³H]-glucose

-

Insulin (positive control)

-

Scintillation fluid

-

0.5 M NaOH

Procedure:

-

Seed L6 myoblasts and differentiate them into myotubes.

-

Serum-starve the myotubes for 4-6 hours.

-

Wash the cells with KRH buffer.

-

Treat the cells with ZLN024, insulin, or vehicle in KRH buffer for the desired time.

-

Add 2-deoxy-[³H]-glucose to each well and incubate for 10-15 minutes.

-

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with 0.5 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Normalize the glucose uptake to the protein content of each well.

Fatty Acid Oxidation Assay in C2C12 Myotubes

This assay determines the effect of ZLN024 on the rate of fatty acid metabolism.

Materials:

-

Differentiated C2C12 myotubes

-

ZLN024 compound

-

[¹⁴C]-palmitate complexed to BSA

-

Scintillation fluid

-

Perchloric acid (PCA)

Procedure:

-

Seed C2C12 myoblasts and differentiate them into myotubes.

-

Pre-incubate the myotubes in serum-free medium.

-

Treat the cells with ZLN024 or vehicle in the presence of [¹⁴C]-palmitate-BSA complex.

-

Incubate for 1-2 hours at 37°C.

-

Stop the reaction by adding ice-cold PCA.

-

Collect the supernatant containing the acid-soluble metabolites (¹⁴CO₂ and ¹⁴C-acetyl-CoA).

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Normalize the fatty acid oxidation rate to the protein content of each well.

In Vivo Efficacy

The therapeutic potential of ZLN024 has been evaluated in animal models of metabolic disease. In diabetic db/db mice, oral administration of ZLN024 has been shown to improve glucose tolerance and reduce fasting blood glucose levels.

Experimental Protocol in db/db Mice

Animal Model:

-

Male C57BL/KsJ-db/db mice

Treatment:

-

ZLN024 administered by oral gavage at a dose of 15 mg/kg/day for 4-5 weeks.

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Positive control (e.g., Metformin at 250 mg/kg/day).

Assessments:

-

Regular monitoring of body weight, food, and water intake.

-

Oral glucose tolerance tests (OGTT) to assess glucose disposal.

-

Measurement of fasting blood glucose levels.

-

Analysis of liver and muscle tissue for markers of AMPK activation (e.g., p-ACC) and metabolic gene expression.

Conclusion

ZLN024 is a valuable chemical probe for studying the physiological and pathological roles of AMPK. Its well-defined cellular target and mechanism of action, coupled with its demonstrated in vivo efficacy, make it a significant tool for researchers in metabolic and related fields. The detailed protocols provided in this guide are intended to facilitate the further investigation of ZLN024 and the broader therapeutic potential of AMPK activation.

References

- 1. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

ZLN024: A Technical Guide to a Novel Allosteric AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZLN024, a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK). This document details the mechanism of action, downstream signaling pathways, and key experimental data related to ZLN024. It is intended to serve as a comprehensive resource for researchers in metabolic diseases, oncology, and other fields where AMPK activation is a therapeutic target.

Core Mechanism of Action: Allosteric Activation and Protection from Dephosphorylation

ZLN024 is a potent, cell-permeable allosteric activator of AMPK.[1][2][3] Its mechanism of action is multifaceted, involving direct stimulation of the kinase and protection from inactivation.

Allosteric Activation: ZLN024 directly binds to and activates AMPK heterotrimers.[1][4] This activation is independent of cellular AMP/ATP ratios, a characteristic that distinguishes it from indirect AMPK activators like metformin. Studies have shown that ZLN024 can activate various AMPK isoforms, including α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1, with varying potencies. The binding site for ZLN024 is thought to be on the α subunit, as it can activate truncated forms of the α1 subunit.

Requirement of Threonine-172 Phosphorylation: A critical aspect of ZLN024's mechanism is its reliance on the pre-phosphorylation of threonine 172 (Thr-172) within the activation loop of the AMPK α subunit. This phosphorylation is carried out by upstream kinases such as LKB1 and CaMKKβ. ZLN024 does not activate unphosphorylated AMPK but rather enhances the activity of the already phosphorylated, active form of the enzyme.

Protection from Dephosphorylation: ZLN024 protects the active, phosphorylated state of AMPK by inhibiting its dephosphorylation by protein phosphatase 2Cα (PP2Cα). This protective effect contributes significantly to the sustained activation of AMPK in the presence of ZLN024.

Quantitative Data Summary

The following tables summarize the quantitative data on ZLN024's potency and its effects on various metabolic parameters.

Table 1: In Vitro Efficacy of ZLN024 on AMPK Heterotrimers

| AMPK Heterotrimer | EC50 (µM) | Fold Activation |

| α1β1γ1 | 0.42 | 1.5 |

| α2β1γ1 | 0.95 | 1.7 |

| α1β2γ1 | 1.1 | 1.7 |

| α2β2γ1 | 0.13 | 1.6 |

Table 2: In Vivo Effects of ZLN024 in db/db Mice

| Parameter | Treatment Group | Result |

| Animal Model | C57BKS db/db mice | - |

| ZLN024 Dosage | 15 mg/kg/day (oral gavage) | - |

| Treatment Duration | 5 weeks | - |

| Glucose Tolerance | ZLN024 | Improved |

| Fasting Blood Glucose | ZLN024 | Reduced by 15% |

| Liver Weight | ZLN024 | Decreased |

| Liver Triacylglycerol | ZLN024 | Decreased |

| Liver Total Cholesterol | ZLN024 | Decreased |

Signaling Pathways and Cellular Effects

Activation of AMPK by ZLN024 triggers a cascade of downstream signaling events that culminate in significant metabolic changes within the cell.

ZLN024-AMPK Signaling Pathway

Caption: ZLN024 allosterically activates Thr-172 phosphorylated AMPK.

Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. Concurrently, AMPK activation stimulates glucose uptake and inhibits gluconeogenesis. Furthermore, AMPK is a known activator of PGC-1α, a master regulator of mitochondrial biogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ZLN024.

AMPK Activity Assay (Scintillation Proximity Assay)

This assay is used to screen for and characterize AMPK activators.

Caption: Workflow for the Scintillation Proximity Assay (SPA).

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a final volume of 50 µL containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 µM biotinylated SAMS peptide (a substrate for AMPK), 2 µM ATP, and 7.4×10³ Bq/well [γ-³³P]ATP. Add ZLN024 at desired concentrations.

-

Enzyme Addition: Initiate the reaction by adding 50 nM of recombinant, pre-phosphorylated AMPK protein.

-

Incubation: Incubate the plate at 30°C for 2 hours.

-

Reaction Termination: Terminate the reaction by adding 40 µL of a stop solution containing 80 µg of Streptavidin-coated SPA beads, 50 mM EDTA, and 0.1% Triton X-100 in PBS (pH 7.5).

-

Bead Incubation: Incubate for 1 hour to allow the biotinylated SAMS peptide to bind to the SPA beads.

-

Scintillation Counting: Add 160 µL of a suspension solution containing 2.4 M CsCl, 50 mM EDTA, and 0.1% Triton X-100 in PBS (pH 7.5). Measure the SPA signal in a microplate scintillation counter.

Western Blotting for AMPK and ACC Phosphorylation

This method is used to assess the activation state of AMPK and its downstream target ACC in cell lysates.

Caption: General workflow for Western blotting.

Protocol:

-

Cell Lysis: Treat cells (e.g., L6 myotubes) with ZLN024 for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC, typically at a 1:1000 dilution in 5% BSA in TBST.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution in 5% milk in TBST) for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose transport into cells.

Protocol:

-

Cell Culture and Differentiation: Culture L6 myoblasts to confluence and then differentiate into myotubes by switching to a low-serum medium.

-

Serum Starvation: Serum-starve the differentiated myotubes for 18 hours in DMEM with 0.2% BSA.

-

ZLN024 Treatment: Treat the cells with ZLN024 at various concentrations in Krebs-Ringer HEPES (KRH) buffer for a specified time (e.g., 3 hours).

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 5-10 minutes.

-

Washing: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with 0.05 N NaOH and measure the radioactivity in the lysate using a liquid scintillation counter.

Fatty Acid Oxidation Assay in Primary Hepatocytes

This assay quantifies the rate of fatty acid breakdown.

Protocol:

-

Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice via collagenase perfusion.

-

Cell Plating: Plate the hepatocytes on collagen-coated plates.

-

ZLN024 Treatment: Treat the cells with ZLN024 in a pre-incubation medium containing 250 µM palmitate for 2 hours.

-

Radiolabeled Substrate Addition: Add [¹⁴C]-palmitic acid to the wells and incubate for 90 minutes.

-

CO₂ Trapping: Terminate the reaction and trap the released ¹⁴CO₂ on a filter paper soaked in a trapping agent.

-

Quantification: Measure the radioactivity on the filter paper (representing complete oxidation) and in the acid-soluble fraction of the medium (representing incomplete oxidation) using a scintillation counter.

Conclusion

ZLN024 is a valuable research tool for investigating the multifaceted roles of AMPK in cellular metabolism and disease. Its distinct mechanism of allosteric activation and protection from dephosphorylation provides a powerful means to pharmacologically activate AMPK signaling pathways. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the therapeutic potential of ZLN024 and other AMPK activators in various preclinical models.

References

The Role of ZLN024 in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. The central features of metabolic syndrome include insulin resistance, visceral obesity, atherogenic dyslipidemia, and hypertension. AMP-activated protein kinase (AMPK) has emerged as a key therapeutic target for metabolic syndrome due to its central role in regulating cellular energy homeostasis. ZLN024 is a novel, small-molecule allosteric activator of AMPK. This technical guide provides an in-depth overview of the preclinical data on ZLN024, focusing on its mechanism of action, its effects on glucose and lipid metabolism, and the underlying signaling pathways. The information presented herein is intended to support further research and development of ZLN024 and similar compounds for the treatment of metabolic syndrome.

Mechanism of Action of ZLN024

ZLN024 is an allosteric activator of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[1][2][3] Unlike physiological activators such as AMP, ZLN024 does not alter the cellular ADP/ATP ratio.[2] Its mechanism of action involves two key aspects:

-

Allosteric Activation: ZLN024 directly binds to AMPK heterotrimers, inducing a conformational change that leads to its activation.[1]

-

Inhibition of Dephosphorylation: ZLN024 protects the phosphorylated, active form of AMPK from dephosphorylation by protein phosphatase 2Cα (PP2Cα). This prolongs the activated state of AMPK.

Activation of AMPK by ZLN024 requires the pre-phosphorylation of Thr-172 on the α-subunit by an upstream kinase, such as liver kinase B1 (LKB1) or Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).

Quantitative Data on ZLN024 Activity

Table 1: In Vitro Activation of AMPK Heterotrimers by ZLN024

| AMPK Heterotrimer | EC50 (µM) | Fold Activation | Reference |

| α1β1γ1 | 0.42 | 1.5 | |

| α2β1γ1 | 0.95 | 1.7 | |

| α1β2γ1 | 1.1 | 1.7 | |

| α2β2γ1 | 0.13 | 1.6 |

Table 2: Effects of ZLN024 on Glucose and Lipid Metabolism in L6 Myotubes

| Parameter | ZLN024 Concentration | Effect | Reference |

| Glucose Uptake | 20 µM | Increased | |

| Fatty Acid Oxidation | 20 µM | Increased by 40% | |

| ACC Phosphorylation | Concentration-dependent | Increased |

Table 3: In Vivo Effects of ZLN024 in db/db Mice (15 mg/kg/day for 5 weeks)

| Parameter | Change | Reference |

| Glucose Tolerance | Improved | |

| Liver Weight | Decreased | |

| Liver Triacylglycerol | Decreased | |

| Liver Total Cholesterol | Decreased | |

| Hepatic G6Pase mRNA | Reduced | |

| Hepatic FAS mRNA | Reduced | |

| Muscle Fatty Acid Oxidation Gene Expression | Elevated | |

| Muscle Mitochondrial Biogenesis Gene Expression | Elevated |

Signaling Pathways

ZLN024 exerts its beneficial effects on metabolic syndrome primarily through the activation of the AMPK signaling pathway.

Pathway Description: ZLN024 allosterically activates AMPK that has been phosphorylated by upstream kinases like LKB1 or CaMKKβ. Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased levels of malonyl-CoA. This relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting fatty acid oxidation. AMPK also activates PGC-1α, a master regulator of mitochondrial biogenesis. Furthermore, AMPK activation stimulates glucose uptake and inhibits the expression of genes involved in gluconeogenesis (G6Pase) and lipogenesis (FAS).

Experimental Protocols

AMPK Activation Assay (Scintillation Proximity Assay)

This protocol is adapted from the methods used in the initial identification of ZLN024.

Materials:

-

Recombinant human AMPK heterotrimers (e.g., α1β1γ1)

-

Biotinylated-SAMS peptide substrate (HMRSAMSGLHLVKRR)

-

[γ-³³P]ATP

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., 50 mM EDTA, 0.1% Triton X-100 in PBS)

-

ZLN024

Procedure:

-

Prepare a reaction mixture containing assay buffer, biotinylated-SAMS peptide, [γ-³³P]ATP, and varying concentrations of ZLN024.

-

Initiate the reaction by adding the recombinant AMPK enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution containing streptavidin-coated SPA beads.

-

Incubate for 1 hour to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity using a scintillation counter. The proximity of the ³³P-labeled peptide to the scintillant in the beads results in light emission.

Glucose Uptake Assay in L6 Myotubes

Materials:

-

L6 myoblasts

-

Differentiation medium (e.g., DMEM with 2% horse serum)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-[³H]-glucose

-

Insulin (positive control)

-

ZLN024

-

Lysis buffer (e.g., 0.05 N NaOH)

-

Scintillation cocktail

Procedure:

-

Culture L6 myoblasts to confluence and induce differentiation into myotubes by switching to differentiation medium.

-

Serum-starve the differentiated myotubes for 18-24 hours.

-

Wash the cells with KRH buffer.

-

Incubate the cells with KRH buffer containing ZLN024 or insulin for a specified time (e.g., 3 hours for ZLN024, 30 minutes for insulin).

-

Add 2-deoxy-[³H]-glucose to the wells and incubate for a short period (e.g., 10 minutes).

-

Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with lysis buffer.

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

Fatty Acid Oxidation Assay in L6 Myotubes

Materials:

-

Differentiated L6 myotubes

-

[9,10-³H]-palmitate

-

Fatty acid-free BSA

-

ZLN024

-

Perchloric acid

-

Scintillation cocktail

Procedure:

-

Prepare a solution of [³H]-palmitate complexed to fatty acid-free BSA in serum-free medium.

-

Incubate differentiated L6 myotubes with the [³H]-palmitate solution in the presence or absence of ZLN024 for a defined period (e.g., 4 hours).

-

At the end of the incubation, collect the medium.

-

Precipitate the non-oxidized [³H]-palmitate by adding perchloric acid.

-

Centrifuge to pellet the precipitate.

-

The supernatant, containing ³H₂O produced from the oxidation of [³H]-palmitate, is collected.

-

Measure the radioactivity of the supernatant using a liquid scintillation counter.

Western Blot for AMPK and ACC Phosphorylation

Materials:

-

L6 myotubes or tissue lysates

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Procedure:

-

Treat L6 myotubes with ZLN024 for the desired time and concentration.

-

Lyse the cells or homogenize tissue samples in ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL detection system.

-

Quantify band intensities using densitometry software.

Clinical Development Status

To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that ZLN024 has entered human clinical trials for metabolic syndrome or any other indication. The available data is limited to preclinical in vitro and in vivo animal studies.

Conclusion and Future Directions

ZLN024 is a potent allosteric activator of AMPK with promising preclinical efficacy in models of metabolic syndrome. Its ability to improve glucose and lipid metabolism through the activation of central metabolic pathways makes it an attractive candidate for further development. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of ZLN024 is necessary.

-

Toxicology Studies: Comprehensive safety and toxicology studies in relevant animal models are required before any potential clinical evaluation.

-

Target Engagement and Biomarker Development: Establishing robust biomarkers to measure AMPK activation in vivo will be crucial for clinical development.

-

Clinical Evaluation: Should preclinical studies be successful, well-designed clinical trials will be needed to assess the safety, tolerability, and efficacy of ZLN024 in patients with metabolic syndrome.

References

- 1. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

ZLN024: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and storage conditions for ZLN024, a potent allosteric activator of AMP-activated protein kinase (AMPK). Due to the limited availability of public, in-depth stability studies on ZLN024, this document summarizes the existing data from chemical suppliers and outlines recommended experimental protocols for a thorough stability assessment based on established pharmaceutical industry guidelines.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of ZLN024 and its common salt form, ZLN024 hydrochloride, is essential for its proper handling and storage.

| Property | ZLN024 | ZLN024 Hydrochloride |

| Chemical Name | 2-[[2-(2-bromo-4-methylphenoxy)ethyl]thio]-pyrimidine | 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride |

| Molecular Formula | C₁₃H₁₃BrN₂OS | C₁₃H₁₄BrClN₂OS |

| Molecular Weight | 325.2 g/mol | 361.69 g/mol |

| CAS Number | 723249-01-2 | Not specified |

Storage Conditions

Proper storage is critical to maintain the integrity and activity of ZLN024. The following conditions are recommended by various suppliers.

| Compound | Recommended Storage Temperature | Additional Recommendations |

| ZLN024 | -20°C[1] | For maximum recovery of the product, it is advised to centrifuge the original vial prior to removing the cap[1]. |

| ZLN024 Hydrochloride | -20°C[2] or 4°C | Similar to ZLN024, centrifuging the vial before opening is recommended to ensure full recovery of the product[2]. |

Solubility

The solubility of ZLN024 in various solvents is a key consideration for its use in experimental settings.

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL |

| DMSO | 25 mg/mL |

| Ethanol | 5 mg/mL |

Experimental Protocols for Stability Assessment

While specific stability data for ZLN024 is not extensively published, a comprehensive stability study should be conducted to determine its shelf-life and identify potential degradation products. The following protocols, based on general pharmaceutical stability testing guidelines, are recommended.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of ZLN024 and to develop stability-indicating analytical methods. These studies involve exposing ZLN024 to stress conditions that are more severe than accelerated stability conditions.

Objective: To identify potential degradation products and pathways.

Methodology:

-

Preparation of ZLN024 solutions: Prepare solutions of ZLN024 in appropriate solvents (e.g., methanol, acetonitrile, or a mixture relevant to the final formulation).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the ZLN024 solution with 0.1 M HCl at 60°C for 24, 48, and 72 hours.

-

Base Hydrolysis: Treat the ZLN024 solution with 0.1 M NaOH at 60°C for 24, 48, and 72 hours.

-

Oxidative Degradation: Treat the ZLN024 solution with 3% hydrogen peroxide at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Expose solid ZLN024 to dry heat at 80°C for 7 days.

-

-

Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method (see section 4.3) to quantify the remaining ZLN024 and detect any degradation products.

Photostability Testing

Photostability testing determines the effect of light exposure on the stability of ZLN024.

Objective: To assess the light sensitivity of ZLN024.

Methodology:

-

Sample Preparation: Place solid ZLN024 and a solution of ZLN024 in transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately assessing the stability of ZLN024. This method must be able to separate the parent drug from its degradation products.

Objective: To develop and validate an HPLC method that can resolve ZLN024 from all potential degradation products.

Methodology:

-

Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of ZLN024 from the degradation products generated during the forced degradation studies.

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

ZLN024 Signaling Pathway

ZLN024 is an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding its mechanism of action is crucial for its application in research.

Caption: ZLN024 allosterically activates AMPK, a key regulator of cellular metabolism.

Experimental Workflow for Stability Testing

A logical workflow is necessary to systematically evaluate the stability of ZLN024.

Caption: A systematic workflow for assessing the stability of ZLN024.

References

ZLN024: An In-Depth Technical Guide to a Novel Allosteric AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN024 is a novel, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular and whole-body energy homeostasis. This document provides a comprehensive technical overview of ZLN024, summarizing its mechanism of action, key in vitro and in vivo efficacy data, and detailed experimental protocols. ZLN024 directly activates multiple AMPK heterotrimers and protects the catalytic subunit from dephosphorylation. In cellular and animal models of metabolic disease, ZLN024 has been shown to stimulate glucose uptake and fatty acid oxidation, improve glucose tolerance, and reduce hepatic steatosis. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of AMPK activation in metabolic disorders.

Core Mechanism of Action

ZLN024 is an allosteric activator of AMP-activated protein kinase (AMPK). Its mechanism of action involves two key processes:

-

Direct Allosteric Activation: ZLN024 directly binds to the AMPK heterotrimer, inducing a conformational change that leads to its activation. This activation occurs without altering the cellular ADP:ATP ratio.

-

Inhibition of Dephosphorylation: ZLN024 protects the phosphorylated threonine 172 (Thr-172) on the α-catalytic subunit of AMPK from being dephosphorylated by protein phosphatases such as protein phosphatase 2Cα (PP2Cα). The phosphorylation of Thr-172 is a critical step for AMPK activation.

This dual mechanism ensures sustained activation of AMPK, leading to downstream effects on glucose and lipid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for ZLN024 in the literature.

Table 1: In Vitro Efficacy of ZLN024

| Parameter | AMPK Heterotrimer | Value | Reference |

| EC50 | α1β1γ1 | 0.42 µM | [1][2] |

| α2β1γ1 | 0.95 µM | [1][2] | |

| α1β2γ1 | 1.1 µM | [1] | |

| α2β2γ1 | 0.13 µM | ||

| Fold Activation | α1β1γ1 | 1.5-fold | |

| α2β1γ1 | 1.7-fold | ||

| α1β2γ1 | 1.7-fold | ||

| α2β2γ1 | 1.6-fold |

Table 2: In Vivo Efficacy of ZLN024 in db/db Mice

| Parameter | Treatment Group | Result | Reference |

| Dosage | ZLN024 | 15 mg/kg/day | |

| Fasting Blood Glucose | ZLN024 | 15% reduction | |

| Glucose Tolerance | ZLN024 | Improved | |

| Liver Weight | ZLN024 | Decreased | |

| Liver Triacylglycerol | ZLN024 | Decreased | |

| Total Cholesterol | ZLN024 | Decreased |

Signaling Pathway

ZLN024 activates AMPK, which in turn regulates a cascade of downstream targets to control glucose and lipid metabolism. The upstream kinases, Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), are responsible for the initial phosphorylation and activation of AMPK at Thr-172. ZLN024 then potentiates and sustains this activation.

Activated AMPK phosphorylates and inactivates key enzymes involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC), thereby inhibiting fatty acid synthesis. Concurrently, AMPK activation promotes catabolic pathways, including glucose uptake in muscle cells and fatty acid oxidation.

Experimental Protocols

In Vitro AMPK Activation Assay (Scintillation Proximity Assay)

This protocol describes the scintillation proximity assay (SPA) used to identify and characterize ZLN024 as an AMPK activator.

Materials:

-

Recombinant, phosphorylated AMPK heterotrimers (e.g., α1β1γ1)

-

Biotinylated-SAMS peptide substrate

-

[γ-³³P]ATP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Stop Solution: 50 mM EDTA, 0.1% Triton X-100 in PBS (pH 7.5) containing Streptavidin-coated SPA beads

-

Suspension Solution: 2.4 M CsCl, 50 mM EDTA, 0.1% Triton X-100 in PBS (pH 7.5)

-

96-well plates

-

Microplate scintillation counter

Procedure:

-

Prepare the reaction mixture in a 96-well plate with a final volume of 50 µL per well, containing assay buffer, 2 µM biotin-SAMS peptide, 2 µM ATP, and 7.4×10³ Bq/well [γ-³³P]ATP.

-

Add ZLN024 at various concentrations to the wells.

-

Initiate the reaction by adding 200 nM of pre-phosphorylated recombinant AMPK protein.

-

Incubate the plate at 30°C for 2 hours.

-

Terminate the reaction by adding 40 µL of stop solution containing streptavidin-coated SPA beads.

-

Incubate for 1 hour to allow the biotinylated peptide to bind to the beads.

-

Add 160 µL of suspension solution to each well to suspend the SPA beads.

-

After 30 minutes, measure the SPA signal using a microplate scintillation counter.

Cellular Glucose Uptake Assay (L6 Myotubes)

This protocol details the measurement of glucose uptake in L6 myotubes treated with ZLN024.

Materials:

-

Differentiated L6 myotubes cultured in 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose

-

ZLN024

-

Insulin (positive control)

-

Cytochalasin B (negative control)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Differentiate L6 myoblasts into myotubes.

-

Serum-starve the myotubes for 3 hours in KRH buffer.

-

Treat the cells with various concentrations of ZLN024 or vehicle for 3 hours. A positive control group can be treated with 100 nM insulin for the final 30 minutes.

-

Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

-

To determine non-specific uptake, pre-incubate a set of wells with cytochalasin B (10 µM) for 20 minutes before adding the radiolabeled glucose.

-

Terminate the glucose uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Cellular Fatty Acid Oxidation Assay (L6 Myotubes)

This protocol describes the measurement of fatty acid oxidation in L6 myotubes.

Materials:

-

Differentiated L6 myotubes in 6-well plates

-

[1-¹⁴C]palmitic acid complexed to BSA

-

ZLN024

-

AICAR (positive control)

-

Whatman filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Differentiate L6 myoblasts into myotubes.

-

Pre-incubate the myotubes with ZLN024 or vehicle in serum-free medium for 4 hours.

-

Add [1-¹⁴C]palmitic acid (0.5 µCi/mL) to the medium and incubate for 1 hour at 37°C.

-

Place a piece of Whatman filter paper soaked in 1 M NaOH in the cap of each well to trap the released ¹⁴CO₂.

-

Stop the reaction by adding 0.4 M perchloric acid.

-

Continue the incubation for 1 hour to ensure complete trapping of ¹⁴CO₂.

-

Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

This protocol outlines the procedure for performing an OGTT in a diabetic mouse model.

Materials:

-

db/db mice

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needle

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a 2 g/kg glucose solution via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.

-

Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Measurement of Liver Triglycerides and Cholesterol

This protocol describes the extraction and quantification of lipids from liver tissue.

Materials:

-

Mouse liver tissue

-

Chloroform:Methanol solution (2:1)

-

Saline solution (0.9% NaCl)

-

Commercial enzymatic kits for triglyceride and cholesterol measurement

-

Homogenizer

-

Spectrophotometer

Procedure:

-

Homogenize a known weight of liver tissue in the chloroform:methanol solution.

-

Add saline solution to the homogenate and vortex to separate the phases.

-

Centrifuge to pellet the tissue debris.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent (e.g., isopropanol).

-

Measure the triglyceride and cholesterol content using commercial enzymatic kits according to the manufacturer's instructions.

Conclusion

ZLN024 is a potent and specific allosteric activator of AMPK with demonstrated efficacy in cellular and animal models of metabolic disease. Its dual mechanism of direct activation and protection from dephosphorylation makes it a valuable tool for studying the physiological roles of AMPK and a promising lead compound for the development of novel therapeutics for type 2 diabetes and related metabolic disorders. The detailed protocols provided in this guide should facilitate further research into the biological activities and therapeutic potential of ZLN024.

Disclaimer: This document is intended for research purposes only. ZLN024 is not for human use. Researchers should adhere to all applicable safety guidelines and regulations when handling this compound and conducting the described experiments.

References

- 1. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

ZLN024: A Technical Guide to its Foundational Research as an AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ZLN024, a potent allosteric activator of AMP-activated protein kinase (AMPK). The information presented herein is compiled from key preclinical studies, focusing on the quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Quantitative Data

The following tables summarize the key quantitative findings from foundational studies on ZLN024, highlighting its efficacy in activating various AMPK isoforms and its metabolic effects in cellular and animal models.

Table 1: In Vitro Efficacy of ZLN024 on Recombinant Human AMPK Heterotrimers

| AMPK Heterotrimer Isoform | EC50 (µM) | Fold Activation |

| α1β1γ1 | 0.42 | 1.5 |

| α2β1γ1 | 0.95 | 1.7 |

| α1β2γ1 | 1.1 | 1.7 |

| α2β2γ1 | 0.13 | 1.6 |

Table 2: Metabolic Effects of ZLN024 in L6 Myotubes

| Parameter | Treatment | Result |

| Glucose Uptake | ZLN024 | Concentration-dependent increase |

| Fatty Acid Oxidation | ZLN024 | ~40% increase |

Table 3: In Vivo Efficacy of ZLN024 in db/db Mice (5-week treatment)

| Parameter | Treatment Group | Result |

| Fasting Blood Glucose | ZLN024 (15 mg/kg/day) | ~15% reduction |

| Glucose Tolerance | ZLN024 (15 mg/kg/day) | Improved |

| Liver Triacylglycerol | ZLN024 (15 mg/kg/day) | Decreased |

| Liver Total Cholesterol | ZLN024 (15 mg/kg/day) | Decreased |

Key Experimental Protocols

This section details the methodologies employed in the foundational research of ZLN024.

Recombinant AMPK Activity Assay (Scintillation Proximity Assay)

This assay was utilized to determine the direct activation of purified recombinant AMPK heterotrimers by ZLN024.

-

Reagents:

-

Recombinant, purified, and pre-phosphorylated human AMPK heterotrimers (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1) at a final concentration of 50 nM.[1]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.[1]

-

Substrate Mix: 2 µM biotinylated-SAMS peptide, 2 µM ATP.[1]

-

Radiolabel: [γ-³³P]ATP (7.4×10³ Bq/well).[1]

-

ZLN024 at varying concentrations.

-

Streptavidin-coated SPA beads.

-

-

Procedure:

-

The SPA reactions were conducted in 96-well plates with a final volume of 50 µL.[1]

-

The reaction mixture containing assay buffer, substrate mix, [γ-³³P]ATP, and ZLN024 was prepared.

-

The reaction was initiated by the addition of the recombinant AMPK protein.

-

The plates were incubated at 30°C for 2 hours.

-

Following incubation, streptavidin-coated SPA beads were added to each well to capture the biotinylated-SAMS peptide.

-

The plates were read on a scintillation counter to measure the amount of ³³P incorporated into the SAMS peptide, which is proportional to AMPK activity.

-

Cellular Glucose Uptake Assay (L6 Myotubes)

This assay measured the effect of ZLN024 on glucose transport into skeletal muscle cells.

-

Cell Culture:

-

L6 myoblasts were cultured and differentiated into myotubes.

-

Prior to the assay, mature myotubes were serum-starved.

-

-

Reagents:

-

Krebs-Ringer-HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, and 1.3 mM MgSO₄).

-

ZLN024 at varying concentrations.

-

2-deoxy-D-[³H]glucose (2DG) as a radiolabeled glucose analog.

-

Insulin (100 nM) as a positive control.

-

-

Procedure:

-

Differentiated L6 myotubes were incubated with ZLN024 in KRH buffer for 3 hours. For the positive control, insulin was added for the final 30 minutes of incubation.

-

2-deoxy-D-[³H]glucose was added to the cells for a short incubation period (e.g., 5-10 minutes) to allow for uptake.

-

The cells were washed with ice-cold KRH buffer to remove extracellular 2DG.

-

Cells were lysed, and the intracellular radioactivity was measured by liquid scintillation counting to determine the rate of glucose uptake.

-

Cellular Fatty Acid Oxidation Assay (L6 Myotubes)

This assay assessed the impact of ZLN024 on the metabolic rate of fatty acids in muscle cells.

-

Cell Culture:

-

L6 myoblasts were cultured and differentiated into myotubes.

-

-

Reagents:

-

[¹⁴C]-labeled palmitate complexed to BSA.

-

ZLN024 at varying concentrations.

-

AICAR (1 mmol/l) as a positive control.

-

-

Procedure:

-

Differentiated L6 myotubes were treated with ZLN024 for 4 hours.

-

The cells were then incubated with medium containing [¹⁴C]-palmitate.

-

The rate of fatty acid oxidation was determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.

-

In Vivo Studies in db/db Mice

These studies evaluated the therapeutic potential of ZLN024 in a genetic model of type 2 diabetes.

-

Animal Model:

-

Male C57BKS db/db mice, a model of obesity and type 2 diabetes.

-

-

Treatment:

-

ZLN024 was administered daily by oral gavage at a dose of 15 mg/kg/day for 5 weeks.

-

A vehicle control group (0.5% methylcellulose) and a positive control group (Metformin, 250 mg/kg/day) were included.

-

-

Experimental Procedures:

-

Glucose Tolerance Test: After 4 weeks of treatment, mice were fasted overnight (approximately 16 hours). A baseline blood glucose level was measured from the tail vein. A glucose solution (2 g/kg body weight) was administered via intraperitoneal injection. Blood glucose levels were then measured at various time points (e.g., 15, 30, 60, and 120 minutes) post-injection to assess glucose clearance.

-

Tissue Analysis: At the end of the 5-week treatment period, mice were euthanized, and liver tissue was collected.

-

Liver Triglyceride and Cholesterol Measurement: Liver lipids were extracted using a solvent mixture (e.g., chloroform and methanol). The extracted lipids were then quantified using commercial enzymatic kits.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with ZLN024 research.

Caption: ZLN024 allosterically activates AMPK, requiring prior phosphorylation of Thr-172 by upstream kinases and protecting it from dephosphorylation by PP2Cα.

Caption: Activated AMPK phosphorylates ACC, reducing fatty acid synthesis and promoting fatty acid oxidation, while also stimulating glucose uptake via GLUT4 translocation.

Caption: Workflow for the Scintillation Proximity Assay (SPA) to measure ZLN024-mediated AMPK activation.

References

Methodological & Application

ZLN024 Treatment of L6 Myotubes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN024 is a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK in skeletal muscle has therapeutic potential for the treatment of metabolic diseases such as type 2 diabetes. L6 myotubes, a rat skeletal muscle cell line, provide a valuable in vitro model to study the effects of compounds like ZLN024 on glucose metabolism and underlying signaling pathways.[3][4] These application notes provide detailed protocols for treating L6 myotubes with ZLN024 and assessing its impact on glucose uptake, glycogen synthesis, and key signaling events.

Mechanism of Action

ZLN024 directly and allosterically activates AMPK heterotrimers.[1] This activation requires the pre-phosphorylation of AMPK at threonine 172 by an upstream kinase and ZLN024 protects this residue from dephosphorylation. In L6 myotubes, ZLN024 stimulates the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). This activation of the AMPK signaling pathway leads to increased glucose uptake and fatty acid oxidation without altering the cellular ADP/ATP ratio. The stimulation of glucose uptake is a critical step for subsequent metabolic processes, including glycogen synthesis.

Data Presentation

Quantitative Effects of ZLN024 on AMPK Activation and Glucose Uptake in L6 Myotubes

The following tables summarize the quantitative data on the effects of ZLN024 treatment in L6 myotubes.

| Parameter | EC50 | Fold Activation | Reference |

| AMPK α1β1γ1 Activation | 0.42 µM | 1.5-fold | |

| AMPK α2β1γ1 Activation | 0.95 µM | 1.7-fold | |

| AMPK α1β2γ1 Activation | 1.1 µM | 1.7-fold | |

| AMPK α2β2γ1 Activation | 0.13 µM | 1.6-fold |

Table 1: In Vitro AMPK Activation by ZLN024. EC50 and fold activation values for recombinant human AMPK heterotrimers.

| ZLN024 Concentration | AMPK Phosphorylation (Fold Change) | ACC Phosphorylation (Fold Change) | Reference |

| 1 µM | ~1.5 | ~1.5 | |

| 3 µM | ~2.0 | ~2.5 | |

| 10 µM | ~2.5 | ~3.5 | |

| 30 µM | ~2.5 | ~4.0 |

Table 2: Concentration-Dependent Phosphorylation of AMPK and ACC in L6 Myotubes. Data are expressed as fold change relative to untreated control cells after a 3-hour incubation.

| ZLN024 Concentration | Glucose Uptake (Fold Change) | Reference |

| 1 µM | ~1.2 | |

| 3 µM | ~1.4 | |

| 10 µM | ~1.6 | |

| 30 µM | ~1.8 |

Table 3: Concentration-Dependent Stimulation of Glucose Uptake in L6 Myotubes. Data are expressed as fold change relative to untreated control cells after a 3-hour incubation.

Experimental Protocols

L6 Myotube Culture and Differentiation

-

Cell Line: Rat L6 myoblasts.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Protocol:

-

Culture L6 myoblasts in growth medium at 37°C in a humidified atmosphere of 5% CO2.

-

When cells reach 80-90% confluency, switch to differentiation medium.

-

Maintain in differentiation medium for 5-7 days, replacing the medium every 2 days, until multinucleated myotubes are formed.

-

ZLN024 Treatment

-

Stock Solution: Prepare a 10 mM stock solution of ZLN024 in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1, 3, 10, 30 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

-

Treatment:

-

Prior to treatment, serum-starve the differentiated L6 myotubes for 2-4 hours in serum-free DMEM.

-

Aspirate the starvation medium and add the ZLN024 working solutions to the cells.

-

Incubate for the desired time period (e.g., 30 minutes for signaling studies, 3 hours for glucose uptake assays).

-

Glucose Uptake Assay (2-Deoxyglucose Method)

-

Reagents:

-

Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, 20 mM HEPES, pH 7.4).

-

2-deoxy-D-[³H]glucose.

-

Unlabeled 2-deoxy-D-glucose.

-

Cytochalasin B.

-

0.1 M NaOH.

-

Scintillation cocktail.

-

-

Protocol:

-

After ZLN024 treatment, wash the L6 myotubes twice with warm KRH buffer.

-

Incubate the cells with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes at 37°C.

-

To determine non-specific uptake, incubate a parallel set of wells with the addition of 10 µM cytochalasin B.

-

Terminate the assay by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells in 0.5 mL of 0.1 M NaOH.

-

Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates for normalization.

-

Glycogen Synthesis Assay

-

Reagents:

-

D-[U-¹⁴C]glucose.

-

30% (w/v) KOH.

-

Saturated Na₂SO₄.

-

Ethanol.

-

-

Protocol:

-

Following ZLN024 treatment in glucose-free DMEM, add D-[U-¹⁴C]glucose to a final concentration of 0.5 µCi/mL and 5 mM unlabeled glucose.

-

Incubate for 1-2 hours at 37°C.

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells in 30% KOH and heat at 95°C for 30 minutes to digest the protein.

-

Precipitate the glycogen by adding ethanol and a small amount of saturated Na₂SO₄ and incubating at -20°C for at least 1 hour.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the glycogen.

-

Wash the glycogen pellet twice with 70% ethanol.

-

Resuspend the pellet in water and measure the radioactivity by scintillation counting.

-

Normalize the results to the total protein content of the cell lysate.

-

Western Blotting for Signaling Protein Phosphorylation

-

Reagents:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Protocol:

-

After ZLN024 treatment, wash the L6 myotubes with ice-cold PBS and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Visualizations

Caption: Experimental workflow for ZLN024 treatment of L6 myotubes.

Caption: ZLN024-activated signaling pathway in L6 myotubes.

Caption: Logical relationship of ZLN024's effect on glycogen synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of glucose transport and glycogen synthesis in L6 muscle cells during oxidative stress. Evidence for cross-talk between the insulin and SAPK2/p38 mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ZLN024 Application Notes and Protocols: A Guide for Cellular Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ZLN024, a potent allosteric activator of AMP-activated protein kinase (AMPK), in cellular research. This document outlines the effective concentrations of ZLN024 in various contexts, detailed protocols for key experimental assays, and visual representations of its signaling pathway and experimental workflows.

Introduction to ZLN024

ZLN024 is a small molecule that allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK can stimulate glucose uptake and fatty acid oxidation, making ZLN024 a valuable tool for studying metabolic pathways and a potential therapeutic agent for metabolic diseases like type 2 diabetes.[1][2] ZLN024 activates AMPK by binding to the α subunit and requires the pre-phosphorylation of Threonine 172 (Thr-172) by an upstream kinase. It also protects this critical phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα).

Effective Concentrations of ZLN024

The effective concentration of ZLN024 varies depending on the specific AMPK heterotrimer and the experimental system. The half-maximal effective concentration (EC50) for the activation of recombinant AMPK isoforms and its effects in cell-based assays are summarized below.

| System | AMPK Isoform | Assay Type | EC50 (µM) | Fold Activation |

| Recombinant Human AMPK | α1β1γ1 | Scintillation Proximity Assay (SPA) | 0.42 | 1.5-fold |

| Recombinant Human AMPK | α2β1γ1 | Scintillation Proximity Assay (SPA) | 0.95 | 1.7-fold |

| Recombinant Human AMPK | α1β2γ1 | Scintillation Proximity Assay (SPA) | 1.1 | 1.7-fold |

| Recombinant Human AMPK | α2β2γ1 | Scintillation Proximity Assay (SPA) | 0.13 | 1.6-fold |

| Sf9 cells (expressing human AMPK) | α1β1γ1 | ADP-Glo Luminescence Assay | 0.55 | Not specified |

| L6 Myotubes | Endogenous AMPK | AMPK & ACC Phosphorylation | Concentration-dependent increase observed | Not specified |

Data compiled from multiple sources.

Signaling Pathway of ZLN024